molecular formula C7H12N2S B1599154 1,3-Diallyl-2-thiourea CAS No. 6601-20-3

1,3-Diallyl-2-thiourea

Cat. No.: B1599154
CAS No.: 6601-20-3
M. Wt: 156.25 g/mol
InChI Key: DZZWKUMHMSNBSG-UHFFFAOYSA-N
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Description

1,3-Diallyl-2-thiourea is a chemical compound with the linear formula C7H12N2S . Its molecular weight is 156.251 .


Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas were synthesized in good to excellent yields with high chemical purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H12N2S .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 156.251 .

Scientific Research Applications

Electrodialysis in Metal Recovery

1,3-Diallyl-2-thiourea has been explored in the context of electrodialysis for metal recovery. A study by Akretche, Kerdjoudj, and Gavach (1993) found that thiourea, when used as a complexing agent, can aid in the recovery of Cu²⁺ ions from solutions containing thiourea. This research is significant for the treatment of precious metal ores and manufacturing, offering a method to recover copper ions efficiently (Akretche, Kerdjoudj, & Gavach, 1993).

Green Synthesis Methods

Thioureas, including this compound, are important in medicinal chemistry for their biological activities. A study by Kumavat et al. (2013) focused on a green, solar-powered synthesis method for 1,3-disubstituted thiourea derivatives, showcasing an environmentally friendly approach to producing these compounds (Kumavat et al., 2013).

Agricultural Applications

Zhang De-sheng (2003) explored thiourea as a nitrification and urease inhibitor in agriculture. The study demonstrated that thiourea could effectively inhibit urea hydrolyzation, reduce NH₃ volatilization, and delay urea-N mineralization in soils, indicating its potential as a growth stimulant and yield enhancer in agricultural practices (Zhang De-sheng, 2003).

Inhibiting Virus Spread in Plants

Research by Davarski, Schuster, and Vassilev (1989) revealed that bis-thiourea, diallyl-bis-thiourea, and diphenyl-bis-thiourea can significantly augment antiphytoviral activity against potato virus X (PVX) when complexed with certain metals. This finding is crucial for developing plant protection strategies against viral infections (Davarski, Schuster, & Vassilev, 1989).

Synthesis of Medicinal Compounds

This compound derivatives have been investigated for their potential in drug research. Ruswanto et al. (2015) synthesized novel 1-benzoyl-3-methyl thiourea derivatives, which showed potent cytotoxicity against cancer cell lines, highlighting the compound's significance in anticancer drug development (Ruswanto et al., 2015).

Future Directions

Thiourea derivatives have diverse biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals of high commercial interest . Therefore, the development of newer alternatives has been deemed a panacea for tackling emerging antimicrobial resistance effectively .

Biochemical Analysis

Biochemical Properties

1,3-Diallyl-2-thiourea plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions are primarily due to the compound’s sulfur atom, which can form strong bonds with the active sites of these enzymes, leading to their inhibition. Additionally, this compound has shown potential in modulating the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been shown to alter the levels of reactive oxygen species (ROS) and other metabolites, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves the formation of a covalent bond between the sulfur atom of this compound and the serine residue in the enzyme’s active site. This results in the inhibition of the enzyme’s activity, thereby affecting neurotransmission . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to sulfur metabolism . The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FMO), leading to the formation of sulfoxides and sulfones . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

1,3-bis(prop-2-enyl)thiourea
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InChI

InChI=1S/C7H12N2S/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWKUMHMSNBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
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DSSTOX Substance ID

DTXSID0064416
Record name Thiourea, N,N'-di-2-propenyl-
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Molecular Weight

156.25 g/mol
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Physical Description

Light brown, odorless, crystalline solid; [Alfa Aesar MSDS]
Record name Thiourea, N,N'-di-2-propenyl-
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CAS No.

6601-20-3
Record name N,N′-Diallylthiourea
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Record name Thiourea, N,N'-di-2-propen-1-yl-
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Record name 1,1,3-Triallyl-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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